molecular formula C11H15N3O B2430182 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol CAS No. 924845-63-6

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol

Cat. No.: B2430182
CAS No.: 924845-63-6
M. Wt: 205.261
InChI Key: IFIFVEIXLKDMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol is a compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This compound is characterized by the presence of an amino group, an ethyl group, and an ethanol group attached to the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2-ethylbenzimidazole with ethylene oxide in the presence of a base to introduce the ethanol group .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Catalysts and solvents are carefully selected to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol involves its interaction with various molecular targets. The compound can bind to DNA and RNA, interfering with their replication and transcription processes. It can also inhibit specific enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-aminobenzimidazole
  • 2-ethylbenzimidazole
  • 2-(2-hydroxyethyl)benzimidazole

Uniqueness

2-(5-amino-2-ethyl-1H-benzimidazol-1-yl)ethanol is unique due to the presence of both an amino group and an ethanol group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile modifications and applications in various fields .

Properties

IUPAC Name

2-(5-amino-2-ethylbenzimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-2-11-13-9-7-8(12)3-4-10(9)14(11)5-6-15/h3-4,7,15H,2,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFVEIXLKDMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CCO)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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